Troglitazone glucuronide
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Overview
Description
Troglitazone glucuronide is a metabolite of troglitazone, a thiazolidinedione antidiabetic agent. Troglitazone was initially approved for the treatment of type II diabetes mellitus but was withdrawn from the market due to hepatotoxicity concerns . This compound is formed through the glucuronidation pathway, which is one of the primary metabolic routes for troglitazone in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Troglitazone glucuronide is synthesized through the glucuronidation of troglitazone. This process involves the conjugation of troglitazone with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The process is optimized to ensure high yield and purity of the glucuronide product .
Chemical Reactions Analysis
Types of Reactions: Troglitazone glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions can further metabolize the compound into various oxidative products .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: Troglitazone and glucuronic acid.
Oxidation: Various oxidative metabolites, including quinone derivatives.
Scientific Research Applications
Troglitazone glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation pathways and enzyme kinetics.
Biology: Investigated for its role in drug metabolism and potential toxicological effects.
Medicine: Studied for its pharmacokinetic properties and its impact on the efficacy and safety of troglitazone.
Mechanism of Action
Troglitazone glucuronide exerts its effects primarily through its parent compound, troglitazone. Troglitazone acts by binding to peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This binding regulates the transcription of insulin-responsive genes, leading to improved insulin sensitivity and glucose metabolism . The glucuronidation of troglitazone is a detoxification pathway that enhances its excretion from the body .
Comparison with Similar Compounds
- Pioglitazone glucuronide
- Rosiglitazone glucuronide
Comparison: Troglitazone glucuronide is unique due to its association with the hepatotoxicity of its parent compound, troglitazone. Unlike pioglitazone and rosiglitazone, which have better safety profiles, troglitazone was withdrawn from the market due to severe liver toxicity . The glucuronide metabolites of pioglitazone and rosiglitazone are also formed through similar glucuronidation pathways but do not exhibit the same level of toxicity .
Properties
Molecular Formula |
C30H35NO11S |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H35NO11S/c1-13-14(2)24-18(15(3)23(13)40-28-22(34)20(32)21(33)25(41-28)27(36)37)9-10-30(4,42-24)12-39-17-7-5-16(6-8-17)11-19-26(35)31-29(38)43-19/h5-8,19-22,25,28,32-34H,9-12H2,1-4H3,(H,36,37)(H,31,35,38)/t19?,20-,21-,22+,25-,28+,30?/m0/s1 |
InChI Key |
NUTWTXPQUHCSIQ-UDHKOBQGSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origin of Product |
United States |
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